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Compound of Interest

Compound Name: N-Methyl-3,4-dimethylbenzylamine

Cat. No.: B168943 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic

data for N-Methyl-3,4-dimethylbenzylamine (C₁₀H₁₅N). Due to the limited availability of

experimentally-derived spectra in public databases, this document presents predicted

spectroscopic data based on established principles of nuclear magnetic resonance (NMR)

spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental

protocols for a plausible synthetic route and standard spectroscopic analyses are also

provided.

Chemical Structure and Properties
N-Methyl-3,4-dimethylbenzylamine is an aromatic amine with a molecular weight of 149.23

g/mol .[1] Its structure features a benzyl group substituted with two methyl groups at the 3 and

4 positions of the benzene ring, and an N-methyl group on the benzylic amine.

Property Value

Molecular Formula C₁₀H₁₅N

Molecular Weight 149.23 g/mol [1]

IUPAC Name 1-(3,4-dimethylphenyl)-N-methylmethanamine[1]
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Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for N-Methyl-3,4-
dimethylbenzylamine. These predictions are based on the analysis of its chemical structure

and comparison with data for analogous compounds.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400
MHz)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~ 7.0-7.2 m 3H
Aromatic protons

(C₆H₃)

~ 3.6 s 2H
Benzylic protons (-

CH₂-)

~ 2.4 s 3H
N-methyl protons (-

NH-CH₃)

~ 2.25 s 6H
Aromatic methyl

protons (Ar-CH₃)

~ 1.5 (broad) s 1H Amine proton (-NH-)

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100
MHz)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b168943?utm_src=pdf-body
https://www.benchchem.com/product/b168943?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (ppm) Assignment

~ 137 Aromatic C (quaternary, C-CH₃)

~ 136 Aromatic C (quaternary, C-CH₃)

~ 135 Aromatic C (quaternary, C-CH₂-)

~ 130 Aromatic CH

~ 129 Aromatic CH

~ 126 Aromatic CH

~ 58 Benzylic Carbon (-CH₂-)

~ 36 N-methyl Carbon (-NH-CH₃)

~ 20 Aromatic Methyl Carbon (Ar-CH₃)

~ 19 Aromatic Methyl Carbon (Ar-CH₃)

Table 3: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹) Intensity Assignment

3300-3500 Medium, broad N-H stretch (secondary amine)

3000-3100 Medium Aromatic C-H stretch

2850-2960 Medium-Strong
Aliphatic C-H stretch (methyl

and methylene)

1600, 1450 Medium-Strong
Aromatic C=C skeletal

vibrations

1100-1250 Medium C-N stretch

Table 4: Predicted Mass Spectrometry (MS) Data
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m/z Relative Intensity Assignment

149 High [M]⁺, Molecular ion

134 Medium
[M-CH₃]⁺, Loss of a methyl

group

119 High
[M-C₂H₆]⁺, Tropylium ion

rearrangement

91 Medium [C₇H₇]⁺, Tropylium ion

44 High
[CH₃-NH=CH₂]⁺, Alpha-

cleavage

Experimental Protocols
Synthesis of N-Methyl-3,4-dimethylbenzylamine via
Reductive Amination
A common and effective method for the synthesis of N-Methyl-3,4-dimethylbenzylamine is

the reductive amination of 3,4-dimethylbenzaldehyde with methylamine.

Materials:

3,4-Dimethylbenzaldehyde

Methylamine (solution in THF or methanol)

Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃)

Methanol (or other suitable solvent)

Glacial acetic acid (optional, as catalyst)

Diethyl ether or ethyl acetate

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate
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Round-bottom flask

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask, dissolve 3,4-dimethylbenzaldehyde (1 equivalent) in methanol.

To the stirred solution, add methylamine solution (1.1-1.5 equivalents). If using methylamine

hydrochloride, a base such as triethylamine (1.1 equivalents) should be added.

A few drops of glacial acetic acid can be added to catalyze the formation of the intermediate

imine.

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

Cool the reaction mixture in an ice bath.

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

After the addition is complete, remove the ice bath and allow the reaction to stir at room

temperature for an additional 2-4 hours, or until the reaction is complete as monitored by

TLC.

Quench the reaction by the slow addition of water.

Remove the methanol under reduced pressure using a rotary evaporator.

Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).

Wash the combined organic layers with saturated sodium bicarbonate solution and then with

brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude N-Methyl-3,4-dimethylbenzylamine.

The product can be further purified by column chromatography or distillation under reduced

pressure.

Spectroscopic Analysis Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve approximately 10-20 mg of the purified N-Methyl-3,4-
dimethylbenzylamine in about 0.7 mL of deuterated chloroform (CDCl₃) containing

tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Set

the spectral width to cover the range of -1 to 10 ppm.

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on a 100 MHz spectrometer.

Set the spectral width to cover the range of 0 to 200 ppm.

2. Infrared (IR) Spectroscopy:

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the

compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer over the range of 4000 to 400 cm⁻¹.

3. Mass Spectrometry (MS):

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g.,

methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas

chromatograph (GC-MS).

Ionization: Use Electron Ionization (EI) at 70 eV.

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of

approximately 40 to 300.
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Visualizations
The following diagrams illustrate key conceptual workflows relevant to the synthesis and

analysis of N-Methyl-3,4-dimethylbenzylamine.
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Caption: Synthetic workflow for N-Methyl-3,4-dimethylbenzylamine.

Sample Preparation

Spectroscopic Techniques

Data Interpretation

Purified
N-Methyl-3,4-dimethylbenzylamine

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

Spectral Analysis &
Structure Confirmation

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b168943?utm_src=pdf-body
https://www.benchchem.com/product/b168943?utm_src=pdf-body-img
https://www.benchchem.com/product/b168943?utm_src=pdf-body
https://www.benchchem.com/product/b168943?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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